Enkephalin-met, ala(2)-

Analgesia In Vivo Pharmacology Opioid Peptides

Native Met-enkephalin's ~2.5-min plasma half-life confounds sustained opioid receptor studies. DAMET eliminates this barrier with enzymatic stability for reproducible, long-duration experiments. • ~30-fold prolonged in vivo duration vs. native Met-enkephalin, enabling extended analgesia, tolerance, and behavioral protocols • Validated dose-dependent inhibition of oxytocin release (0.01-1 μg ICV) for neuroendocrine and hypothalamic-pituitary axis research • Degradation-resistant in high-peptidase tissue homogenates, serum, and cell cultures; maintains active concentration throughout assays Supplied as research-grade lyophilized powder with HPLC purity verification and CoA.

Molecular Formula C28H37N5O7S
Molecular Weight 587.7 g/mol
CAS No. 61370-87-4
Cat. No. B1671299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnkephalin-met, ala(2)-
CAS61370-87-4
Synonyms2-Ala-Met-enkephalin
DALMEE
DAMET
enkephalin-Met, Ala(2)-
enkephalin-Met, alanine(2)-
Met-enkephalin, Ala(2)-
methionine-enkephalin, Ala(2)-
Molecular FormulaC28H37N5O7S
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21+,22+,23+/m1/s1
InChIKeyMHNSNPIYASDSCR-SZOBAZRNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Enkephalin-met, ala(2)-: Baseline Overview


Enkephalin-met, ala(2)- (CAS: 61370-87-4), also known as [D-Ala2]-Met-Enkephalin or DAMET, is a synthetic analog of the endogenous opioid pentapeptide methionine-enkephalin (Met-Enk) [1]. The key structural modification involves the substitution of the second amino acid, glycine, with a D-alanine residue [1]. This single stereochemical change fundamentally alters the peptide's pharmacological profile, conferring resistance to rapid enzymatic degradation [2] and substantially prolonging its biological half-life and duration of action [3]. This compound is a potent opioid receptor agonist and is primarily utilized as a research tool to investigate opioid receptor signaling, analgesia, and neuroendocrine function [4].

Enkephalin-met, ala(2)-: Why Substitution Fails


Generic substitution of Enkephalin-met, ala(2)- with native Met-enkephalin or other unmodified enkephalin analogs is scientifically unsound for most research applications. Native Met-enkephalin exhibits an extremely short half-life in vivo (approximately 2.5 minutes in plasma [1]) due to rapid proteolytic cleavage by aminopeptidases and enkephalinases, rendering it ineffective for studies requiring sustained receptor engagement. In contrast, the D-Ala2 substitution in Enkephalin-met, ala(2)- confers significant resistance to enzymatic degradation [2]. This modification results in a dramatically prolonged duration of action—approximately 30-fold longer than native Met-enkephalin in vivo [3]. Therefore, utilizing a generic or native enkephalin as a substitute would yield fundamentally different experimental outcomes, particularly in assays measuring sustained signaling, in vivo pharmacology, or behavioral endpoints, where the compound's extended half-life is a critical parameter.

Enkephalin-met, ala(2)-: Quantitative Head-to-Head Evidence


Prolonged Analgesic Effect vs. Native Met-Enkephalin

In a direct head-to-head comparison, intraventricular administration of [D-Ala2]-Met-enkephalin (Enkephalin-met, ala(2)-) induced analgesia that was approximately 30 times longer lasting than that produced by an equivalent dose of the native peptide, methionine-enkephalin (Met-Enk) [1]. The analgesia was also described as being of 'much greater magnitude' and was dose-dependent and reversible by naloxone, confirming an opioid receptor-mediated mechanism [1].

Analgesia In Vivo Pharmacology Opioid Peptides

Enhanced Enzymatic Stability

The primary liability of native Met-enkephalin is its susceptibility to rapid degradation by brain aminopeptidases and enkephalinases. The D-Ala2 substitution in Enkephalin-met, ala(2)- confers significant resistance to these enzymes [1]. While direct half-life data for the target compound (Enkephalin-met, ala(2)-) in brain tissue is not available, the mechanistic link is well-established for its closely related amide analog ([D-Ala2]-Met-enkephalinamide, DALA), which is 'not susceptible to degradation by brain enzymes' [1]. Furthermore, a related D-Ala2 analog (DAMME) exhibits a plasma half-life of 52 minutes, a substantial increase over the ~2.5-minute half-life of native Met-enkephalin [2], supporting the class-level inference of enhanced stability for D-Ala2-substituted enkephalins.

Peptide Stability Enzymatic Degradation Pharmacokinetics

Oxytocin Release Inhibition in CNS

Enkephalin-met, ala(2)- demonstrates potent central nervous system activity in vivo, as evidenced by its ability to inhibit acetylcholine (ACh)-induced and suckling-induced oxytocin (OT) release in lactating rats [1]. Intracerebroventricular (i.c.v.) administration of doses as low as 0.01-1 μg significantly inhibited OT release [1]. This specific functional endpoint provides quantitative evidence for the compound's ability to engage central opioid receptors and modulate a well-defined neuroendocrine reflex following direct CNS administration.

Neuroendocrinology Oxytocin In Vivo CNS Activity

Enkephalin-met, ala(2)-: Recommended Applications


Sustained In Vivo Opioid Receptor Activation

Enkephalin-met, ala(2)- is the preferred reagent for in vivo experiments requiring prolonged opioid receptor engagement. Its ~30-fold longer duration of action compared to native Met-enkephalin [1] enables the study of sustained analgesic effects, tolerance development, and behavioral modifications over extended timeframes. This is critical for protocols where rapid peptide degradation would confound results or require impractical dosing regimens.

Central Opioid Modulation of Neuroendocrine Axes

The compound's validated, dose-dependent inhibition of oxytocin release in vivo [2] positions it as a key tool for dissecting opioidergic control of the hypothalamic-neurohypophyseal system. Researchers studying stress, lactation, or social behavior where oxytocin plays a central role can utilize Enkephalin-met, ala(2)- to probe opioid-mediated inhibition with a stable and well-characterized agonist.

Peptidase Resistance in Biological Matrices

For ex vivo or in vitro assays involving tissue homogenates, serum, or cell cultures with high peptidase activity, Enkephalin-met, ala(2)- offers a significant advantage over native enkephalins. Its documented resistance to enzymatic degradation [3] ensures that the active concentration of the peptide is maintained throughout the experiment, leading to more reliable and interpretable data in assays such as receptor binding, signaling, or functional tissue bath studies.

Reference Standard for Novel Opioid Formulations

Given its well-characterized profile of enhanced stability and prolonged activity relative to the endogenous ligand [REFS-1, REFS-3], Enkephalin-met, ala(2)- serves as an ideal positive control and benchmark in research aimed at developing next-generation opioid peptide therapeutics or novel drug delivery systems designed to overcome rapid clearance.

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